
Introduction: The Significance of the Oxepane
Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Ethyl 5-oxooxepane-4-carboxylate

Cat. No.: B1375498 Get Quote

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold

found in a diverse array of biologically active natural products, particularly those isolated from

marine organisms.[1][2] These molecules often exhibit potent pharmacological properties,

including remarkable cytotoxic activity against various cancer cell lines.[2] The inherent

synthetic challenges in constructing these seven-membered rings, stemming from entropic and

enthalpic barriers, make functionalized oxepanes like Ethyl 5-oxooxepane-4-carboxylate
valuable and versatile intermediates for chemical research.[1][3]

Ethyl 5-oxooxepane-4-carboxylate (CAS No. 938181-32-9) is a β-keto ester embedded

within the oxepane framework.[4][5][6] This specific arrangement of functional groups—a

ketone and an ester in a 1,3-relationship—renders the molecule a highly adaptable precursor

for a wide range of chemical transformations, making it an asset for constructing more complex

molecular architectures relevant to drug discovery.

Molecular Structure and Physicochemical
Properties
The core structure consists of a saturated seven-membered oxepane ring, a ketone at the 5-

position, and an ethyl carboxylate group at the 4-position. The presence of the β-keto ester

functionality allows for the existence of keto-enol tautomerism, with the equilibrium typically

favoring the keto form. The chiral center at the C4 position means the molecule can exist as a

racemic mixture of enantiomers unless a stereoselective synthesis is employed.
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Table 1: Physicochemical Properties of Ethyl 5-oxooxepane-4-carboxylate

Property Value Source

CAS Number 938181-32-9 [4][5][6]

Molecular Formula C₉H₁₄O₄ [4][5]

Molecular Weight 186.21 g/mol [4][5]

IUPAC Name
ethyl 5-oxooxepane-4-

carboxylate
[6]

Canonical SMILES
CCOC(=O)C1C(=O)CCOCCC

1
N/A (Structure-based)

Appearance
Predicted: Colorless to pale

yellow oil
N/A (Inference)

Synthesis and Mechanistic Insights: The Dieckmann
Condensation
The most logical and established method for synthesizing cyclic β-keto esters such as Ethyl 5-
oxooxepane-4-carboxylate is the Dieckmann condensation.[7][8][9] This reaction is an

intramolecular version of the Claisen condensation, where a diester is treated with a strong

base to induce cyclization.[10][11] The formation of the stable five- or six-membered enolate

ring is the thermodynamic driving force for the reaction.[7][8] For a seven-membered ring like

oxepane, the reaction is feasible, though potentially lower-yielding than for smaller rings.[8][9]

The logical starting material for this synthesis would be Diethyl 4-oxaheptanedioate. The base,

typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one ester group, generating

an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other

ester group within the same molecule, leading to cyclization.

Reaction Mechanism
The mechanism involves the following key steps:

Enolate Formation: A strong base removes an acidic α-proton from the linear diester.
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Intramolecular Attack: The resulting enolate attacks the second ester carbonyl group.

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion.

Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two

carbonyls, which is readily removed by the base. This step is irreversible and drives the

reaction to completion.

Acidic Workup: A final protonation step during aqueous workup yields the neutral product.

Figure 1: Mechanism of the Dieckmann Condensation
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Step 4: Acidic Workup

Diethyl 4-oxaheptanedioate Enolate Intermediate DeprotonationNaOEt Tetrahedral Intermediate

 Intramolecular
Attack Cyclic Enolate Product Elimination of EtO-

Ethyl 5-oxooxepane-
4-carboxylate

 Protonation

H3O+

Click to download full resolution via product page

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Representative Experimental Protocol
Disclaimer: This is a representative protocol based on standard Dieckmann condensation

procedures. It should be adapted and optimized under appropriate laboratory conditions.

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet is charged with anhydrous ethanol (e.g., 100 mL).
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Base Preparation: Sodium metal (e.g., 1.1 equivalents) is added portion-wise to the ethanol

under a nitrogen atmosphere to generate sodium ethoxide in situ. The mixture is stirred until

all sodium has dissolved.

Reactant Addition: Diethyl 4-oxaheptanedioate (1.0 equivalent) is added dropwise to the

sodium ethoxide solution at room temperature.

Reaction: The reaction mixture is heated to reflux and maintained for several hours (e.g., 4-8

hours), monitoring by Thin Layer Chromatography (TLC).

Quenching & Workup: After cooling to room temperature, the reaction is quenched by

pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl

acetate or diethyl ether.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then

purified by vacuum distillation or column chromatography on silica gel to yield the final

product.

Spectroscopic and Analytical Characterization
As no public, peer-reviewed spectra are available for this specific molecule, this section

provides a predicted spectroscopic profile based on established principles and data from

analogous structures like ethyl 4-oxocyclohexanecarboxylate and other β-keto esters.[12] This

profile serves as a benchmark for researchers to validate the successful synthesis of the target

compound.
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Figure 2: Analytical Workflow for Structure Confirmation
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Caption: Figure 2: Analytical Workflow for Structure Confirmation.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
Table 2: Predicted ¹H NMR Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 4.20 Quartet (q) 2H -OCH₂CH₃

Typical for ethyl

ester methylene

group.

~ 3.80 Triplet (t) 2H
-O-CH₂-CH₂-

C(O)-

Methylene group

adjacent to ether

oxygen.

~ 3.65 Triplet (t) 1H
-C(O)-

CH(COOEt)-

Methine proton

alpha to two

carbonyls.

~ 2.80 Triplet (t) 2H
-O-CH₂-CH₂-

C(O)-

Methylene group

alpha to ketone.

~ 2.50 Multiplet (m) 2H
-C(O)-CH₂-CH₂-

CH-

Methylene group

in the ring.

~ 1.90 Multiplet (m) 2H
-C(O)-CH₂-CH₂-

CH-

Methylene group

in the ring.

~ 1.28 Triplet (t) 3H -OCH₂CH₃

Typical for ethyl

ester methyl

group.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
Table 3: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment Rationale

~ 208.0 C=O (Ketone)
Characteristic region for a

ketone carbonyl.

~ 170.0 C=O (Ester)
Characteristic region for an

ester carbonyl.

~ 68.0 -O-CH₂-
Carbon adjacent to ether

oxygen.

~ 61.5 -OCH₂CH₃
Methylene carbon of the ethyl

ester.

~ 55.0 -C(O)-CH(COOEt)-
Methine carbon alpha to two

carbonyls.

~ 45.0 -O-CH₂-CH₂-C(O)- Carbon alpha to the ketone.

~ 35.0 Ring CH₂ Aliphatic carbon in the ring.

~ 25.0 Ring CH₂ Aliphatic carbon in the ring.

~ 14.1 -OCH₂CH₃
Methyl carbon of the ethyl

ester.

Predicted Infrared (IR) Spectroscopy
Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Rationale

~ 1745 C=O Stretch (Ester) Higher frequency C=O stretch.

~ 1715 C=O Stretch (Ketone)
Lower frequency C=O stretch

for the cyclic ketone.[13]

~ 1100-1250 C-O Stretch (Ether & Ester)
Strong bands indicating ether

and ester linkages.

2850-2980 C-H Stretch (sp³) Aliphatic C-H stretches.
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Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 186.21 would be expected.

Key fragmentation patterns would likely include the loss of the ethoxy group (-•OCH₂CH₃, m/z

= 45) and the ethyl group (-•CH₂CH₃, m/z = 29), as well as fragmentation of the oxepane ring.

Applications in Medicinal Chemistry and Drug
Development
Ethyl 5-oxooxepane-4-carboxylate is not merely a chemical curiosity; it is a strategic building

block for accessing more complex, biologically relevant molecules. The dual functionality of the

β-keto ester allows for a rich derivatization chemistry.

Alkylation/Acylation: The acidic proton at C4 can be easily removed to form a nucleophilic

enolate, which can be alkylated or acylated to introduce diverse substituents.

Ketalization: The ketone at C5 can be selectively protected as a ketal, allowing for chemistry

to be performed on the ester functionality.

Decarboxylation: Huisgen-type decarboxylation (hydrolysis followed by heating) can remove

the ester group to yield 5-oxooxepane, a simple cyclic ketone.

Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing

fused heterocyclic systems, such as pyrazoles or isoxazoles, by condensation with reagents

like hydrazine or hydroxylamine.

This chemical versatility makes it an ideal starting point for creating libraries of novel oxepane-

containing compounds for biological screening. For instance, similar cyclic keto-esters like ethyl

4-oxocyclohexanecarboxylate serve as crucial intermediates in the synthesis of pharmaceutical

agents like Tranexamic acid, highlighting the industrial relevance of this molecular template.[14]

Caption: Figure 3: Synthetic Potential of Ethyl 5-oxooxepane-4-carboxylate.

Conclusion
Ethyl 5-oxooxepane-4-carboxylate represents a strategically important synthetic

intermediate. Its structure, centered on the medicinally relevant oxepane scaffold and featuring
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a versatile β-keto ester moiety, makes it a valuable tool for researchers. While its synthesis is

most logically achieved via the well-understood Dieckmann condensation, its true value lies in

its potential for derivatization. Through a variety of established chemical transformations, this

molecule can serve as a gateway to novel libraries of complex heterocyclic compounds,

accelerating the discovery of new therapeutic agents. The predicted spectroscopic data

provided herein offers a robust framework for its unambiguous identification, ensuring the

integrity of future synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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